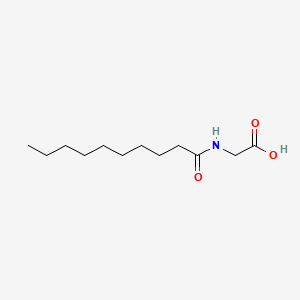

N-Decanoylglycine

Description

This compound has been reported in Euglena gracilis with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-(decanoylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-8-9-11(14)13-10-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRYZYASRAUROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314674 | |

| Record name | N-(1-Oxodecyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Decanoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14305-32-9 | |

| Record name | N-(1-Oxodecyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14305-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Oxodecyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Decanoylglycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH5U4S6JEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Decanoylglycine: A Comprehensive Technical Overview of its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Decanoylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining prominence for their diverse physiological roles. Structurally, it consists of a ten-carbon fatty acid (decanoic acid) linked to a glycine (B1666218) molecule via an amide bond. While research on this compound is not as extensive as for other N-acyl amino acids like N-arachidonoylglycine, emerging evidence suggests its involvement in key biological processes, including the modulation of inflammatory responses and nociception. This technical guide synthesizes the current understanding of the biological role of this compound, including its biosynthesis, potential molecular targets, and associated signaling pathways. This document also provides a compilation of relevant experimental protocols to facilitate further investigation into this intriguing molecule.

Introduction

N-acyl amino acids (NAAs) are a large family of endogenous lipid signaling molecules that participate in a wide array of physiological and pathological processes.[1] this compound belongs to the subclass of N-acyl glycines and is a metabolite of decanoic acid.[2] While the biological functions of many NAAs are still under active investigation, several members of this family have been identified as modulators of G-protein coupled receptors (GPCRs), peroxisome proliferator-activated receptors (PPARs), and ion channels, implicating them in the regulation of pain, inflammation, and metabolism.[1] This guide provides a detailed examination of the known biological roles of this compound and its potential as a therapeutic target.

Biosynthesis and Metabolism

The primary route for the biosynthesis of this compound involves the enzymatic conjugation of decanoyl-CoA (the activated form of decanoic acid) with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), an enzyme primarily located in the liver and kidneys.

The degradation of this compound is presumed to occur through the action of fatty acid amide hydrolase (FAAH), a serine hydrolase responsible for the breakdown of a wide range of fatty acid amides.[3] Inhibition of FAAH would therefore be expected to increase the endogenous levels of this compound and other NAAs.

Biosynthesis and degradation of this compound.

Molecular Targets and Signaling Pathways

While specific binding affinities and activation potentials for this compound are not yet well-documented, its structural similarity to other bioactive N-acyl glycines suggests several potential molecular targets.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation. N-acyl amino acids are known to act as ligands for PPARs. It is hypothesized that this compound may function as an agonist for PPARα, PPARγ, and/or PPARδ, thereby influencing the expression of genes involved in fatty acid oxidation and anti-inflammatory pathways.

References

N-Decanoylglycine Synthesis in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-decanoylglycine is a member of the N-acyl amino acid family, a class of lipid signaling molecules implicated in various physiological processes. In mammals, the primary route of this compound synthesis is through the enzymatic conjugation of decanoic acid, in its activated form as decanoyl-CoA, with the amino acid glycine (B1666218). This reaction is predominantly catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, including the enzymes involved, quantitative kinetic data, detailed experimental protocols for its quantification, and a discussion of its potential, yet to be fully elucidated, signaling pathways.

The Core Synthesis Pathway of this compound

The biosynthesis of this compound in mammalian cells is a mitochondrial process. The pathway can be summarized in two main steps:

-

Activation of Decanoic Acid: Decanoic acid, a medium-chain fatty acid, is first activated to its coenzyme A (CoA) thioester, decanoyl-CoA. This activation is an ATP-dependent process catalyzed by an acyl-CoA synthetase.

-

Conjugation with Glycine: The decanoyl moiety is then transferred from decanoyl-CoA to the amino group of glycine, forming this compound and releasing coenzyme A. This reaction is catalyzed by Glycine N-acyltransferase (GLYAT)[1].

This pathway is crucial for the detoxification of xenobiotic and endogenous acyl-CoAs, and the resulting N-acylglycines are typically excreted in the urine. However, emerging evidence suggests that these molecules also possess signaling functions.

Key Enzymes in this compound Synthesis

-

Acyl-CoA Synthetases: These enzymes are responsible for the activation of fatty acids. Various acyl-CoA synthetases with differing substrate specificities exist in mammalian cells.

-

Glycine N-acyltransferase (GLYAT): This is the key enzyme in this compound synthesis. It is located in the mitochondrial matrix of the liver and kidneys[2]. GLYAT exhibits broad substrate specificity for the acyl-CoA, with a preference for aromatic and short- to medium-chain acyl-CoAs[2].

-

Glycine N-acyltransferase-like proteins (GLYATL2, GLYATL3): These are paralogs of GLYAT. While GLYAT is more associated with shorter-chain acyl-CoAs, GLYATL3 has been shown to be responsible for the synthesis of long-chain N-acylglycines[3][4][5][6]. Given that decanoic acid is a medium-chain fatty acid, both GLYAT and potentially its paralogs could be involved in this compound synthesis.

Quantitative Data

Understanding the kinetics of the enzymes involved and the physiological concentrations of the product is crucial for appreciating the significance of the this compound synthesis pathway.

Enzyme Kinetics

The following table summarizes the apparent kinetic constants for Glycine N-acyltransferase (GLYAT) with decanoyl-CoA as a substrate in human and rat liver.

| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg protein) | Reference |

| Human Liver | Decanoyl-CoA | 0.3 - 5.6 | Not Specified | [7] |

| Rat Liver | Decanoyl-CoA | Generally lower than human | Not Specified | [8] |

Note: The Vmax values were not explicitly provided in the abstracts. The range for Km in human liver reflects the values for various acyl-CoA esters, including decanoyl-CoA.

Physiological Concentrations

Precise physiological concentrations of this compound in various mammalian tissues are not extensively documented. However, studies on related N-acylglycines provide an estimate of their abundance. For instance, in mouse neuroblastoma cells, the concentration of N-oleoylglycine is estimated to be around 60 µM, and N-palmitoylglycine at approximately 12 µM[9]. In the liver of mice with deficient glycine cleavage system, a significant accumulation of various N-acylglycines, including hexanoylglycine (B26119) and isovalerylglycine, is observed, indicating a dynamic regulation of their levels[10].

Experimental Protocols

Accurate quantification of this compound is essential for studying its synthesis and function. Below are detailed methodologies for its analysis.

Quantification of this compound by LC-MS/MS

This is the most common and sensitive method for the quantification of N-acylglycines in biological matrices.

3.1.1. Sample Preparation

-

Plasma:

-

To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated N-octanoylglycine).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis[7].

-

-

Urine:

-

Centrifuge the urine sample to remove any particulate matter.

-

Dilute the supernatant (e.g., 1:10) with the internal standard solution (typically in a water/methanol mixture)[7].

-

Vortex and transfer to an autosampler vial.

-

3.1.2. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with mobile phases consisting of water and acetonitrile/methanol, both containing a small amount of an acid (e.g., formic acid) to improve ionization, is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.

Glycine N-acyltransferase (GLYAT) Activity Assay (Colorimetric)

This assay can be adapted to measure the activity of GLYAT with decanoyl-CoA.

3.2.1. Principle

The assay measures the release of Coenzyme A (CoA) during the conjugation reaction. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product that can be measured spectrophotometrically at 412 nm[1].

3.2.2. Protocol

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH ~8.0)

-

DTNB

-

Glycine

-

Mitochondrial extract or purified GLYAT

-

-

Initiate the reaction by adding decanoyl-CoA.

-

Monitor the increase in absorbance at 412 nm over time using a plate reader or spectrophotometer.

-

Calculate the enzyme activity based on the rate of color formation.

Signaling Pathways and Logical Relationships

While the detoxification role of N-acylglycine synthesis is well-established, their function as signaling molecules is an emerging area of research.

This compound Synthesis Pathway

The following diagram illustrates the core synthesis pathway of this compound.

Caption: The enzymatic synthesis of this compound from Decanoic Acid and Glycine.

Experimental Workflow for LC-MS/MS Quantification

The workflow for quantifying this compound in biological samples is depicted below.

Caption: A typical workflow for the quantification of this compound using LC-MS/MS.

Potential Signaling through G-Protein Coupled Receptors (GPCRs)

While a specific receptor for this compound has not yet been definitively identified, other N-acyl amino acids, particularly the long-chain N-arachidonoylglycine, have been shown to be ligands for orphan GPCRs. This suggests that this compound may also act through a similar mechanism.

-

GPR18 and GPR55: N-arachidonoylglycine has been identified as an endogenous ligand for GPR18 and GPR55[6][8][11][12]. Activation of these receptors can lead to various downstream effects, including modulation of intracellular calcium levels and mitogen-activated protein kinase (MAPK) signaling[6].

The deorphanization of GPCRs is an active area of research, and it is plausible that this compound or other medium-chain N-acylglycines are the endogenous ligands for some of the remaining orphan GPCRs.

The following diagram illustrates the general mechanism of GPCR signaling, which could be relevant for this compound.

References

- 1. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor | Semantic Scholar [semanticscholar.org]

- 2. Orphan G protein-coupled receptors: the ongoing search for a home - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. diva-portal.org [diva-portal.org]

- 6. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of N-Acylglycines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGs) represent a class of endogenous lipid signaling molecules that have garnered increasing interest in the scientific community. Structurally, they consist of a fatty acid linked to a glycine (B1666218) molecule via an amide bond. While the discovery of glycine conjugates dates back to the early 19th century with the identification of N-benzoylglycine (hippuric acid), the recognition of long-chain N-acylglycines as bioactive signaling molecules is a more recent development, largely spurred by the discovery of the endocannabinoid anandamide.[1][2] This guide provides a comprehensive overview of the discovery, history, biosynthesis, metabolism, and signaling functions of N-acylglycines, with a focus on the technical details relevant to researchers in the field.

Discovery and Early History

The first identification of a glycine conjugate was in the 1820s with the discovery of N-benzoylglycine in horse urine. However, the study of endogenous long-chain N-acylglycines as signaling molecules began much later. A pivotal moment in the field of lipid signaling was the discovery of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for the cannabinoid receptor CB1. This discovery sparked a surge in research into other fatty acid amides.

N-arachidonoylglycine was the first long-chain N-acylglycine to be identified from a mammalian source and was initially synthesized in 1996 as part of a study on anandamide's structure-activity relationships.[3] Subsequent research revealed its presence in various mammalian tissues and its potential roles in pain and inflammation.[3][4] Since then, a variety of other N-acylglycines with different fatty acid chains have been identified, including N-palmitoylglycine, N-oleoylglycine, and N-stearoylglycine, expanding the family of these intriguing lipid mediators.[4]

Biosynthesis of N-Acylglycines

The biosynthesis of N-acylglycines is a complex process with multiple proposed pathways, which are not mutually exclusive and may be tissue- or organism-specific.[2][5]

Glycine-Dependent Pathway

The primary and most well-established pathway for the synthesis of long-chain N-acylglycines involves the direct conjugation of a fatty acyl-CoA with glycine.[2][5] This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[6][7] More recent research has identified specific long-chain-specific glycine N-acyltransferase-like enzymes, such as GLYATL2 and GLYATL3, that are responsible for the formation of these lipids.[2][4]

The overall workflow for this pathway can be summarized as follows:

Glycine-Independent Pathway

An alternative pathway for the biosynthesis of N-acylglycines involves the sequential oxidation of N-acylethanolamines (NAEs), such as anandamide.[2] This pathway consists of two enzymatic steps:

-

Alcohol Dehydrogenase (ADH): Oxidizes the N-acylethanolamine to an intermediate N-acylglycinaldehyde.

-

Aldehyde Dehydrogenase (ALDH): Further oxidizes the N-acylglycinaldehyde to the corresponding N-acylglycine.[5]

Cytochrome c-Catalyzed Pathway

A third proposed pathway involves the enzyme cytochrome c, which can catalyze the H2O2-dependent formation of N-acylglycines from a long-chain acyl-CoA and glycine.[4]

Metabolism and Degradation

The cellular levels of N-acylglycines are tightly regulated through metabolic degradation. The primary enzyme responsible for the hydrolysis of N-acylglycines back to a fatty acid and glycine is Fatty Acid Amide Hydrolase (FAAH).[5]

Furthermore, N-acylglycines can serve as precursors for another class of lipid signaling molecules, the primary fatty acid amides (PFAMs). This conversion is catalyzed by the enzyme Peptidylglycine α-amidating monooxygenase (PAM), which oxidatively cleaves the N-acylglycine to yield the corresponding PFAM and glyoxylate.[2][5]

References

- 1. An easy colorimetric assay for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]

- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

N-Decanoylglycine: An Endogenous Metabolite at the Crossroads of Metabolic and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-decanoylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathways, potential signaling roles through key receptors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and G-protein coupled receptor 119 (GPR119), and detailed methodologies for its analysis. While specific quantitative data for this compound remains limited in the scientific literature, this document compiles available information and presents data for structurally related N-acylglycines to provide a valuable resource for researchers in metabolism, pharmacology, and drug discovery.

Introduction

N-acyl amino acids (NAAs) are a diverse family of endogenous signaling lipids formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1] this compound, a member of the N-acylglycine (NAG) subclass, is characterized by a 10-carbon fatty acid (decanoic acid) linked to a glycine (B1666218) molecule.[2] These molecules are increasingly recognized for their roles in various physiological processes, and their levels are often altered in metabolic diseases.[2][3] This guide aims to consolidate the current understanding of this compound as an endogenous metabolite, with a focus on its biosynthesis, degradation, and potential signaling functions relevant to drug development.

Biosynthesis and Metabolism of this compound

The metabolism of this compound involves enzymatic synthesis and degradation, which regulate its cellular and circulating levels.

Biosynthesis

The primary route for the biosynthesis of this compound is through the enzymatic conjugation of decanoyl-CoA with glycine. This reaction is catalyzed by Glycine N-acyltransferase (GLYAT).[2] This enzyme is crucial for the detoxification of xenobiotic and endogenous organic acids by converting their CoA esters into more water-soluble and excretable glycine conjugates.

Degradation

The degradation of this compound is believed to be primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the breakdown of a variety of fatty acid amides, including the endocannabinoid anandamide. It catalyzes the hydrolysis of the amide bond in this compound, releasing decanoic acid and glycine.

Potential Signaling Pathways

While direct evidence for this compound is still emerging, based on the activities of other N-acyl amino acids, it is hypothesized to act as a signaling molecule, potentially modulating the activity of nuclear receptors and G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism.[4] It is activated by a variety of fatty acids and their derivatives.[5] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[1][6] This leads to the transcriptional regulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.[4][7] Given its structure, this compound is a plausible endogenous ligand for PPARα. Activation of PPARα by this compound would be expected to influence lipid homeostasis. However, specific data on the binding affinity and activation of PPARα by this compound are not currently available.

G-Protein Coupled Receptor 119 (GPR119)

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[8] Activation of GPR119 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[9][10][11] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin (B600854) secretion. In intestinal L-cells, it promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[12] Several N-acyl derivatives, particularly those with oleoyl (B10858665) and palmitoleoyl chains, have been identified as GPR119 agonists.[13] While the direct interaction of this compound with GPR119 has not been extensively characterized, its structural similarity to known lipid agonists suggests it as a potential endogenous ligand.

Data Presentation

Quantitative data on the endogenous levels and biological activity of this compound are sparse. The following tables summarize available data for this compound and related N-acylglycines to provide a comparative context.

Table 1: Endogenous Concentrations of N-Acylglycines in Biological Matrices

| N-Acylglycine | Matrix | Species | Concentration | Reference |

| This compound | Human Plasma | Human | Not Quantified | [2][14] |

| This compound | Bovine | Bovine | Not Quantified | [15] |

| Various N-Acylglycines | Human Urine | Human | 1.0 - 500 nM (LLOQ) | [16] |

| Various N-Acylglycines | Human Dried Blood Spots | Human | 0.005 - 25.0 µM (Linear Range) | [17][18] |

Table 2: In Vitro Biological Activity of GPR119 Agonists

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | cAMP Accumulation | - | EC50 | Data not available | - |

| AR231453 (Synthetic Agonist) | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM | [19] |

| Oleoylethanolamide (OEA) | cAMP Accumulation | GPR119-transfected cells | - | Effective Agonist | [8] |

| N-Oleoyldopamine (OLDA) | cAMP Accumulation | GPR119-transfected cells | - | Effective Agonist | [8] |

Note: Data for the direct activation of GPR119 by this compound is not available. Data for a potent synthetic agonist and other endogenous N-acyl derivatives are provided for comparison.

Table 3: In Vitro Biological Activity of PPARα Agonists

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | Transactivation Assay | - | EC50 | Data not available | - |

| Perfluorooctanesulfonate (PFOS) | Luciferase Reporter Assay | COS-1 | EC50 | 13-15 µM | [1] |

| Elafibranor (GFT505) | Transactivation Assay | - | EC50 | 45 nM | [20] |

| Lanifibranor | Transactivation Assay | - | EC50 | ~0.4 - 5 µM | [21] |

Note: Data for the direct activation of PPARα by this compound is not available. Data for other known PPARα activators are provided for context.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general method for the quantification of N-acylglycines, including this compound, in plasma samples.[22]

5.1.1. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

Vortex the sample for 10 seconds.

-

In a clean microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled N-acylglycine).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from low to high organic content is used to elute the analytes.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized for the specific instrument used.

-

Cell-Based cAMP Assay for GPR119 Activation

This protocol describes a general method to assess the activation of GPR119 by a test compound, such as this compound, by measuring changes in intracellular cAMP levels.[19]

-

Cell Culture: Culture a cell line stably expressing GPR119 (e.g., HEK293-hGPR119) in appropriate medium until confluent.

-

Cell Seeding: Seed the cells into a 96- or 384-well plate at an optimized density.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., a known GPR119 agonist like AR231453 as a positive control, and vehicle as a negative control) in an appropriate assay buffer.

-

Compound Addition: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) following the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration and calculate the EC50 value.[23][24]

PPARα Transactivation Assay

This protocol outlines a general method to determine the ability of a compound like this compound to activate PPARα.[25][26]

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., COS-1 or HepG2) and transfect the cells with a PPARα expression plasmid and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: After transfection, treat the cells with various concentrations of this compound, a known PPARα agonist (positive control, e.g., WY-14643), and vehicle (negative control).

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and reporter protein expression.

-

Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a suitable assay kit.

-

Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Generate a dose-response curve and calculate the EC50 value for this compound.

Conclusion

This compound is an endogenous metabolite with the potential to act as a signaling molecule in key metabolic pathways. While direct evidence for its specific biological functions and quantitative presence in various tissues is still being gathered, its structural similarity to other bioactive N-acyl amino acids suggests a role in the regulation of lipid metabolism and cellular signaling, possibly through the activation of PPARα and GPR119. The detailed analytical and cell-based assay protocols provided in this guide offer a framework for researchers to further investigate the physiological and pathological significance of this compound and to explore its potential as a therapeutic target in metabolic diseases. Further research is warranted to elucidate the precise quantitative biology of this intriguing endogenous molecule.

References

- 1. Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0013267) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hmdb.ca [hmdb.ca]

- 15. Bovine Metabolome Database: Showing metabocard for this compound (BMDB0096057) [bovinedb.ca]

- 16. researchgate.net [researchgate.net]

- 17. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. axonmedchem.com [axonmedchem.com]

- 21. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Item - Discovery of MKP10241, a Novel Small Molecule Targeting the GPR119/Incretin Axis to Treat Metabolic Disorders - figshare - Figshare [figshare.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

N-Decanoylglycine: An Emerging Molecule of Interest in Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Decanoylglycine, a member of the N-acylglycine family, is a metabolite at the intersection of fatty acid and amino acid metabolism. While the broader class of N-acylglycines has been implicated in various metabolic pathways and disorders, the specific role of this compound as a biomarker for prevalent metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) remains an active area of investigation. This technical guide synthesizes the current, albeit limited, scientific evidence regarding this compound, providing a comprehensive overview of its biochemical context, available quantitative data on related compounds, detailed experimental protocols for its analysis, and a discussion of potentially relevant signaling pathways. The current body of research does not yet provide definitive evidence to establish this compound as a validated biomarker for these conditions; however, this document highlights the existing knowledge and underscores the critical research gaps that need to be addressed to elucidate its potential clinical utility.

Introduction to this compound and Metabolic Disease Biomarkers

This compound is an endogenous metabolite formed through the conjugation of decanoic acid, a 10-carbon saturated fatty acid, with the amino acid glycine (B1666218).[1] This reaction is catalyzed by glycine N-acyltransferase, an enzyme that facilitates the detoxification of acyl-CoA species.[1] N-acylglycines are generally considered minor metabolites of fatty acids, but their levels can be significantly altered in certain inborn errors of metabolism, particularly fatty acid oxidation disorders.[1]

Metabolic diseases such as type 2 diabetes, obesity, and NAFLD represent a growing global health crisis. Biomarkers, which are objectively measured indicators of normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention, are crucial for the early diagnosis, risk stratification, and monitoring of these complex diseases. Metabolomics, the large-scale study of small molecules, has emerged as a powerful tool for biomarker discovery, offering a functional readout of the physiological state of an organism.

N-Acylglycines in the Context of Metabolic Diseases

Current research provides a compelling link between the broader class of N-acylglycines and metabolic dysregulation. Glycine metabolism is known to be altered in individuals with obesity and type 2 diabetes.[2] Studies have shown that urinary excretion of several acylglycines is lower in obese individuals compared to their lean counterparts, and these levels tend to normalize after weight loss interventions such as bariatric surgery. This suggests a potential role for N-acylglycines in the pathophysiology of obesity and its co-morbidities.

While these findings are intriguing, it is crucial to note that direct evidence specifically implicating this compound as a biomarker for type 2 diabetes, obesity, or NAFLD in large human cohort studies is currently lacking in the published scientific literature. The available data primarily focuses on other members of the N-acylglycine family.

Quantitative Data on N-Acylglycines in Metabolic Diseases

| Metabolite | Disease Context | Sample Type | Key Finding | p-value | Reference |

| Acetylglycine | Obesity | Urine | Lower concentration in obese vs. lean individuals | 0.0143 | |

| Isobutyrylglycine | Obesity | Urine | Lower concentration in obese vs. lean individuals | 0.0004 | |

| Tiglylglycine | Obesity | Urine | Lower concentration in obese vs. lean individuals | <0.0001 | |

| Isovalerylglycine | Obesity | Urine | Lower concentration in obese vs. lean individuals | <0.0001 |

Note: The absence of this compound in this table reflects the current gap in the scientific literature. Further targeted metabolomic studies are required to quantify its levels in relevant patient populations.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in biological matrices is essential for its investigation as a potential biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity. Below is a detailed, representative protocol for the quantification of N-acylglycines in human plasma or serum.

Sample Preparation

-

Thawing: Thaw frozen plasma or serum samples on ice.

-

Protein Precipitation: To 50 µL of plasma/serum, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled N-acylglycine such as N-octanoylglycine-d2).

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used for the separation of N-acylglycines.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes. For example, 5% B to 95% B over 10 minutes.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often optimal for N-acylglycines.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

-

MRM Transitions: The specific m/z transitions for this compound and the internal standard need to be optimized on the specific mass spectrometer being used.

-

Data Analysis and Quantification

-

Calibration Curve: A calibration curve is generated by analyzing a series of standards of known concentrations of this compound.

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Potential Signaling Pathways and Biological Roles

The precise signaling pathways through which this compound may exert biological effects are not well-defined. However, based on its structure and the known roles of related molecules, several pathways warrant investigation.

Fatty Acid Metabolism and Mitochondrial Function

As a conjugate of a medium-chain fatty acid, this compound is intrinsically linked to fatty acid metabolism. The process of glycine conjugation is thought to play a role in mitochondrial homeostasis by regenerating free Coenzyme A (CoA) from acyl-CoAs, which can become trapped during incomplete fatty acid oxidation. In metabolic diseases characterized by mitochondrial dysfunction and altered substrate utilization, the flux through this pathway, and consequently the levels of this compound, could be altered.

Emerging Roles of N-Acyl Amino Acids in Cellular Signaling

Recent research has begun to uncover signaling roles for other N-acyl amino acids. For instance, some N-acyl amino acids have been shown to act as mitochondrial uncouplers, a process that can increase energy expenditure.[3] Whether this compound shares these properties is currently unknown. Additionally, some N-acyl amino acids have been identified as ligands for G protein-coupled receptors (GPCRs), suggesting they can function as signaling molecules. Further research is needed to determine if this compound interacts with any specific receptors to modulate cellular processes relevant to metabolic diseases.

Future Perspectives and Conclusion

The investigation of this compound as a potential biomarker for metabolic diseases is in its nascent stages. While the broader class of N-acylglycines shows a clear association with metabolic dysregulation, particularly in the context of obesity, the specific role of this compound remains to be elucidated.

Key research questions that need to be addressed include:

-

What are the circulating and tissue concentrations of this compound in healthy individuals and in well-defined patient cohorts with type 2 diabetes, obesity, and NAFLD?

-

Do changes in this compound levels correlate with the severity or progression of these diseases?

-

What are the specific cellular and molecular mechanisms through which this compound exerts its biological effects?

-

Does this compound have a causal role in the pathophysiology of metabolic diseases, or are its altered levels merely a consequence of the disease state?

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0013267) [hmdb.ca]

- 2. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases [mdpi.com]

- 3. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

N-Decanoylglycine and its Link to the Endocannabinoid System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-decanoylglycine is an N-acyl amino acid (NAAA) structurally related to the endocannabinoids, a class of lipid signaling molecules that play a crucial role in regulating a wide array of physiological processes. While research has established a clear link between the broader class of NAAAs and the endocannabinoid system (ECS), specific data on the direct interactions of this compound with the core components of the ECS remain limited. This technical guide provides a comprehensive overview of the known information regarding this compound, its place within the endocannabinoidome, and the established methodologies for assessing its potential interactions with key ECS targets, including the cannabinoid receptors (CB1 and CB2) and the primary metabolic enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other medium-chain NAAAs.

Introduction to this compound and the Endocannabinoid System

This compound is a molecule belonging to the N-acyl-alpha amino acid class, which are generally considered minor metabolites of fatty acids.[1][2] These molecules are endogenously produced, primarily through the action of glycine (B1666218) N-acyltransferase, which catalyzes the conjugation of an acyl-CoA with glycine.[2]

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that includes:

-

Cannabinoid Receptors: Primarily the G protein-coupled receptors CB1 and CB2.[3][4] CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are predominantly found in the immune system and peripheral tissues.[3][4]

-

Endogenous Ligands (Endocannabinoids): The most well-characterized are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (B1664049) (2-AG).[3][4]

-

Metabolic Enzymes: The enzymes responsible for the synthesis and degradation of endocannabinoids, principally fatty acid amide hydrolase (FAAH) for anandamide (B1667382) and monoacylglycerol lipase (MAGL) for 2-AG.[3][4]

N-acyl amino acids, including this compound, are considered part of the expanded endocannabinoid system, often referred to as the "endocannabinoidome".[5][6] This expanded system includes a wider range of lipid signaling molecules and their targets that are biochemically and functionally related to the core ECS components. While structurally similar to endocannabinoids, many NAAAs do not bind to cannabinoid receptors but may modulate ECS activity by other means, such as inhibiting metabolic enzymes.

Synthesis and Metabolism of this compound

The primary route for the biosynthesis of this compound is the enzymatic conjugation of decanoyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase. An alternative pathway may involve the oxidation of N-decanoylethanolamine. The degradation of N-acyl glycines is thought to be mediated by FAAH, which hydrolyzes the amide bond to release the fatty acid and glycine.

Biosynthesis and degradation of this compound.

Interaction with the Endocannabinoid System

While direct evidence for the interaction of this compound with ECS components is lacking in the current scientific literature, studies on structurally similar N-acyl glycines provide valuable insights.

-

Fatty Acid Amide Hydrolase (FAAH): N-arachidonoyl glycine, a longer-chain analogue of this compound, has been shown to be a potent inhibitor of FAAH in vitro.[7][8] This suggests that this compound may also exhibit inhibitory activity against FAAH, which would lead to an increase in the levels of anandamide and other FAAH substrates.

-

Monoacylglycerol Lipase (MAGL): N-arachidonoyl glycine interacts only weakly with MAGL.[8] It is therefore less likely that this compound is a potent MAGL inhibitor.

-

Cannabinoid Receptors (CB1 and CB2): N-arachidonoyl glycine does not activate cannabinoid receptors.[9] It was initially synthesized as part of a structure-activity relationship study for the CB1 receptor.[3] Some evidence suggests that certain N-acyl glycines might have indirect effects mediated by CB2 receptors, though direct binding has not been demonstrated.[3]

Quantitative Data on this compound Interaction with the Endocannabinoid System

A comprehensive search of the scientific literature did not yield specific quantitative data (i.e., IC50 or Ki values) for the interaction of this compound with FAAH, MAGL, CB1, or CB2 receptors. The following table summarizes the available qualitative information for structurally related N-acyl glycines.

| Compound | Target | Interaction | Quantitative Data | Reference |

| This compound | FAAH | Unknown | Not Available | |

| This compound | MAGL | Unknown | Not Available | |

| This compound | CB1 Receptor | Unknown | Not Available | |

| This compound | CB2 Receptor | Unknown | Not Available | |

| N-Arachidonoyl glycine | FAAH | Potent Inhibitor | IC50 = 4.9 µM | [8] |

| N-Arachidonoyl glycine | MAGL | Weak Inhibitor | IC50 > 100 µM | [8] |

| N-Arachidonoyl glycine | CB1/CB2 Receptors | No direct activation | Not Applicable | [9] |

| N-Palmitoyl glycine | TRPV1 Channel | Activator | Not Specified | [7] |

Experimental Protocols

The following sections detail generalized, yet comprehensive, experimental protocols for assessing the interaction of a test compound, such as this compound, with the key components of the endocannabinoid system.

FAAH Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the inhibitory potential of a compound against FAAH.

-

Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide) by FAAH, which releases a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity. An inhibitor will reduce this rate.

-

Materials:

-

Recombinant human or rat FAAH

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate

-

Test compound (this compound)

-

Known FAAH inhibitor (e.g., URB597) as a positive control

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, FAAH enzyme, and either the test compound, positive control, or vehicle (for control wells).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 465 nm emission) over time.

-

Calculate the reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

-

Workflow for a fluorometric FAAH inhibition assay.

MAGL Inhibition Assay (Colorimetric Method)

This protocol outlines a typical procedure for assessing MAGL inhibitory activity.

-

Principle: MAGL hydrolyzes a chromogenic substrate (e.g., 4-nitrophenyl acetate) to produce a colored product (4-nitrophenol), which can be measured spectrophotometrically. A decrease in color development indicates inhibition of MAGL activity.

-

Materials:

-

Recombinant human or rat MAGL

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 0.1% BSA)

-

Chromogenic MAGL substrate

-

Test compound (this compound)

-

Known MAGL inhibitor (e.g., JZL184) as a positive control

-

96-well clear microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

To the wells of a microplate, add the assay buffer, MAGL enzyme, and the test compound or controls.

-

Pre-incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the chromogenic substrate.

-

Measure the absorbance at 405 nm at regular intervals.

-

Calculate the rate of 4-nitrophenol (B140041) production.

-

Determine the percent inhibition and calculate the IC50 value for the test compound.

-

Workflow for a colorimetric MAGL inhibition assay.

Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This protocol describes a classic method to determine the binding affinity of a compound to cannabinoid receptors.

-

Principle: This is a competitive binding assay where a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) competes with the unlabeled test compound for binding to the CB1 or CB2 receptor expressed in cell membranes. The amount of radioligand bound is inversely proportional to the affinity of the test compound.

-

Materials:

-

Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)

-

Test compound (this compound)

-

Known high-affinity cannabinoid ligand (e.g., unlabeled CP55,940 or WIN55,212-2) for determining non-specific binding

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In reaction tubes, combine the cell membranes, radiolabeled ligand, and either the test compound, vehicle (for total binding), or a high concentration of an unlabeled ligand (for non-specific binding).

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the percent displacement by the test compound.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

Workflow for a radioligand binding assay.

Signaling Pathways

Should this compound be found to inhibit FAAH, it would indirectly modulate endocannabinoid signaling by increasing the bioavailability of anandamide. Anandamide acts as a partial agonist at CB1 receptors and a weak agonist at CB2 receptors. Activation of CB1 receptors, which are coupled to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels (inhibition of Ca²⁺ channels and activation of K⁺ channels). This ultimately results in the inhibition of neurotransmitter release.

Potential indirect signaling pathway of this compound.

Conclusion and Future Directions

This compound is an endogenous N-acyl amino acid with structural similarities to endocannabinoids, positioning it as a molecule of interest within the broader endocannabinoidome. While direct experimental evidence of its interaction with core ECS components is currently lacking, the known activity of related N-acyl glycines, particularly the FAAH inhibitory properties of N-arachidonoyl glycine, suggests a plausible mechanism by which this compound could modulate endocannabinoid signaling.

Future research should focus on systematically evaluating the in vitro activity of this compound and other medium-chain NAAAs at FAAH, MAGL, CB1, and CB2 receptors using the standardized protocols outlined in this guide. Elucidating the structure-activity relationships for the N-acyl chain length of N-acyl glycines will be critical in understanding their potential as selective modulators of the endocannabinoid system. Such studies will be instrumental in determining the therapeutic potential of this compound for a range of physiological and pathological conditions.

References

- 1. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]

- 2. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An introduction to the endogenous cannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [ouci.dntb.gov.ua]

- 6. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of N-Decanoylglycine in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of N-Decanoylglycine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an acylglycine, a class of metabolites that are biomarkers for certain inborn errors of metabolism, particularly fatty acid oxidation disorders. The described method employs a straightforward protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and specificity. This method is suitable for clinical research and drug development applications where the accurate quantification of this compound is required.

Introduction

N-acylglycines are metabolic byproducts formed through the conjugation of acyl-CoA esters with glycine.[1] In healthy individuals, these compounds are present at low concentrations; however, their levels can be significantly elevated in individuals with inherited metabolic disorders.[1] this compound, a C10 acylglycine, is a key biomarker for diagnosing and monitoring such conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the quantification of N-acylglycines due to its high sensitivity, specificity, and throughput.[1] The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations during sample processing and instrumental analysis, thereby ensuring accurate and precise quantification.[2]

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation protocol is used for the extraction of this compound from human plasma.

Materials:

-

Human plasma samples

-

Ice-cold acetonitrile (B52724)

-

n-Octanoylglycine-2,2-d2 (Internal Standard)

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

Vortex the plasma sample for 10 seconds.

-

In a clean microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of ice-cold acetonitrile containing the internal standard (n-Octanoylglycine-2,2-d2).[2]

-

Vortex vigorously for 30 seconds to precipitate proteins.[2]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography:

-

System: Waters ACQUITY UPLC or equivalent[2]

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[2]

-

Mobile Phase A: 0.1% Formic acid in water[2]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

-

Flow Rate: 0.4 mL/min[2]

-

Column Temperature: 40°C[2]

-

Injection Volume: 5 µL[2]

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.0 | 80 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 20 |

| 4.0 | 20 |

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions and MS Parameters:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| This compound | 230.2 | 76.1 | 40 | 25 |

| n-Octanoylglycine-2,2-d2 (IS) | 204.2 | 76.1 | 35 | 20 |

Note: Declustering potential and collision energy values are starting points and should be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (µM) | Correlation Coefficient (r²) | Weighting |

| This compound | 0.1 - 100 | > 0.99 | 1/x |

Table 2: Precision and Accuracy

| QC Level | Concentration (µM) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (% Bias) |

| LLOQ | 0.1 | ≤ 15 | ≤ 15 | ± 20 |

| Low | 0.3 | ≤ 10 | ≤ 10 | ± 15 |

| Mid | 10 | ≤ 10 | ≤ 10 | ± 15 |

| High | 80 | ≤ 10 | ≤ 10 | ± 15 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| This compound | 85 - 115 | 90 - 110 |

Mandatory Visualization

Caption: Experimental workflow for this compound quantification.

Caption: Biosynthesis pathway of this compound.

References

Application Note: Quantitative Analysis of N-Decanoylglycine in Biological Matrices using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated method for the quantitative analysis of N-Decanoylglycine in biological matrices, such as plasma and urine, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a specific N-acylglycine, a class of metabolites that serve as important biomarkers for certain inborn errors of metabolism, particularly fatty acid oxidation disorders[1]. Accurate quantification of this compound is crucial for the diagnosis and monitoring of these conditions. This protocol provides a comprehensive guide, from sample preparation to data analysis, and includes a summary of analytical performance characteristics.

Introduction

N-acylglycines are metabolic intermediates formed through the conjugation of acyl-CoA esters with glycine[2]. Under normal physiological conditions, they are present at low concentrations. However, in individuals with certain genetic metabolic disorders, the levels of specific N-acylglycines, such as this compound, can be significantly elevated in bodily fluids[1][2]. Consequently, the precise and accurate measurement of this compound is a valuable tool in clinical diagnostics and for monitoring therapeutic interventions. High-performance liquid chromatography (HPLC) offers a reliable and widely accessible platform for the separation and quantification of these metabolites[3]. This application note presents a detailed protocol for this compound analysis, adaptable for research and clinical laboratory settings.

Signaling Pathway and Experimental Workflow

The biosynthesis of this compound is a critical metabolic process. The following diagram illustrates the general pathway for N-acylglycine formation.

The analytical workflow for the quantification of this compound is outlined in the diagram below, detailing the steps from sample collection to data analysis.

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (≥98.0% purity)

-

Internal Standard (e.g., N-Octanoylglycine-d2)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

-

Plasma and urine samples for analysis

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Autosampler

-

Microcentrifuge

-

Vortex mixer

-

Analytical balance

-

Pipettes

Sample Preparation

Plasma Samples [2]

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for HPLC analysis.

Urine Samples [2]

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 5,000 x g for 10 minutes to remove any particulate matter.

-

In a microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of the internal standard working solution (prepared in 50% methanol/water).

-

Vortex for 30 seconds.

-

Transfer the mixture to an autosampler vial for HPLC analysis.

HPLC Conditions

The following HPLC conditions are recommended for the separation of this compound[3][4].

| Parameter | Condition |

| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B (linear); 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

Calibration and Quantification

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., 50% methanol/water) at concentrations ranging from 0.1 to 100 µg/mL. Each calibration standard should also contain the internal standard at a constant concentration. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. The concentration of this compound in the unknown samples can then be determined from this calibration curve.

Quantitative Data Summary

The performance of the HPLC method should be validated according to standard guidelines. The following table summarizes typical analytical performance data for the quantification of N-acylglycines.

| Analytical Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (Recovery) | 90-110% |

Conclusion

This application note provides a detailed and reliable HPLC method for the quantitative analysis of this compound in biological samples. The described protocol, including sample preparation and chromatographic conditions, offers the necessary sensitivity and specificity for clinical research and diagnostic applications. The use of an internal standard ensures high accuracy and precision, making this method a valuable tool for professionals in the fields of clinical chemistry, metabolic research, and drug development.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0013267) [hmdb.ca]

- 2. benchchem.com [benchchem.com]

- 3. Use of reversed phase HP liquid chromatography to assay conversion of N-acylglycines to primary fatty acid amides by peptidylglycine-alpha-amidating monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mac-mod.com [mac-mod.com]

Application Notes and Protocols for Cell-Based Assays to Determine N-Decanoylglycine Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Decanoylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules that are gaining attention for their potential therapeutic activities. Emerging research on related N-acyl amino acids suggests plausible roles in the modulation of inflammatory and apoptotic pathways. These application notes provide detailed protocols for cell-based assays to investigate the anti-inflammatory and pro-apoptotic activities of this compound. The assays described herein are designed to be conducted in a microplate format, suitable for screening and characterizing the bioactivity of this compound.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the specific anti-inflammatory and apoptotic activities of this compound (IC50 or EC50 values). The tables below are structured to accommodate experimental data that would be generated using the protocols provided.

Table 1: Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Inducer | Measured Parameter | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

| Nitric Oxide Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | Data to be determined | L-NAME | Value from literature |

| TNF-α Secretion | THP-1 | LPS (1 µg/mL) | TNF-α | Data to be determined | Dexamethasone | Value from literature |

| IL-6 Secretion | THP-1 | LPS (1 µg/mL) | IL-6 | Data to be determined | Dexamethasone | Value from literature |

| IL-1β Secretion | THP-1 | LPS (1 µg/mL) | IL-1β | Data to be determined | Dexamethasone | Value from literature |

Table 2: Pro-Apoptotic Activity of this compound

| Assay | Cell Line | Measured Parameter | This compound EC50 (µM) | Positive Control | Positive Control EC50 (µM) |

| Caspase-3/7 Activation | Jurkat | Caspase-3/7 Activity | Data to be determined | Staurosporine | Value from literature |

| Cell Viability | Jurkat | Cellular ATP Levels | Data to be determined | Staurosporine | Value from literature |

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the potential signaling pathways that this compound may modulate and the general workflows for the described experimental protocols.

Caption: Putative Anti-Inflammatory Signaling Pathway of this compound.

Caption: Putative Intrinsic Apoptosis Signaling Pathway for this compound.

Synthesis of N-Decanoylglycine for Research Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Decanoylglycine, an N-acyl amino acid, has garnered significant interest in biochemical and pharmacological research due to its role as a signaling molecule, particularly within the endocannabinoid system. Accurate and reproducible synthesis of this compound is crucial for in-depth studies of its physiological functions and therapeutic potential. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, focusing on the robust and widely applicable Schotten-Baumann reaction. Additionally, it outlines methods for purification and characterization, and presents relevant signaling pathway information. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

N-acyl amino acids, including this compound, are a class of lipid signaling molecules that are structurally related to endocannabinoids. They are involved in various physiological processes, and alterations in their levels have been associated with metabolic disorders. The synthesis of this compound in a laboratory setting allows for the production of a high-purity compound essential for research into its biological activities, such as its potential role in pain, inflammation, and metabolic regulation. The primary synthetic route detailed here is the Schotten-Baumann reaction, which provides an efficient method for the acylation of amino acids.

Chemical Synthesis: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acid chlorides. In the context of this compound synthesis, glycine (B1666218) (the amine) is reacted with decanoyl chloride (the acid chloride) in a biphasic system in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Glycine

-

Decanoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Distilled water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH paper or pH meter

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

Preparation of Glycine Solution: In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution in an ice bath with continuous stirring. The sodium hydroxide converts glycine to its more nucleophilic sodium salt.

-

Preparation of Decanoyl Chloride Solution: In a separate beaker, dissolve decanoyl chloride (1.0 equivalent) in an organic solvent such as dichloromethane or diethyl ether.

-

Reaction: Slowly add the decanoyl chloride solution to the cooled glycine solution dropwise using a dropping funnel over a period of 30-60 minutes while vigorously stirring the biphasic mixture. Maintain the temperature of the reaction mixture between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Work-up - Extraction: Extract the aqueous layer with two additional portions of the organic solvent to ensure all the product is recovered. Combine all organic layers.

-